4-Fluoro-3-hydroxy-6-nitroindazole
Description
Significance of the Indazole Nucleus in Heterocyclic Chemistry
The indazole scaffold is a prominent feature in numerous compounds of medicinal importance. researchgate.netnih.gov Its structural resemblance to purine bases and other endogenous molecules allows indazole derivatives to interact with various biological targets. The ability of the two nitrogen atoms within the pyrazole (B372694) ring to act as both hydrogen bond donors and acceptors is crucial for molecular recognition processes at the active sites of enzymes and receptors. acs.org This has led to the development of indazole-containing drugs with applications as anti-inflammatory, anticancer, and neurological agents. nih.govnih.gov
Aromaticity, Tautomerism, and Conformational Aspects of Indazole Derivatives
Overview of Functionalization and Substituent Effects on Indazole Reactivity
The indazole ring is amenable to a wide range of functionalization reactions, allowing for the introduction of various substituents at different positions. chim.itnih.gov Common reactions include electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. nih.gov The nature and position of the substituents profoundly impact the reactivity of the indazole core. Electron-donating groups generally activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it.
In the case of 4-Fluoro-3-hydroxy-6-nitroindazole, the substituents exert distinct electronic effects:
Fluorine (at C4): As a halogen, fluorine is an electron-withdrawing group via the inductive effect, but a weak electron-donating group through resonance. Its presence can influence the acidity of the N-H proton and the regioselectivity of further reactions.
Hydroxyl (at C3): The hydroxyl group is a strong electron-donating group through resonance, which can significantly influence the reactivity of the pyrazole part of the ring. It can also participate in hydrogen bonding, affecting the compound's physical properties and biological interactions.
Nitro (at C6): The nitro group is a potent electron-withdrawing group through both inductive and resonance effects. It strongly deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming nucleophiles to specific positions.
The interplay of these substituents creates a unique electronic landscape on the this compound molecule, dictating its chemical behavior and potential for further synthetic modification.
Research Landscape of Substituted Indazoles, with Emphasis on Halogenated, Hydroxylated, and Nitrated Analogues
The scientific literature is rich with studies on indazole derivatives bearing halogen, hydroxyl, and nitro groups, driven by their diverse pharmacological profiles.
Halogenated Indazoles: The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity. researchgate.net Fluorinated indazoles, in particular, have been investigated for their potential as enzyme inhibitors.
Hydroxylated Indazoles: Hydroxyindazoles are valuable synthetic intermediates and can exhibit significant biological activity. researchgate.net The hydroxyl group can act as a key pharmacophoric feature, forming critical hydrogen bonds with biological targets.
Nitrated Indazoles: Nitroindazoles are well-explored, with the nitro group often being a precursor for an amino group, which can then be further functionalized. nih.govnih.govresearchgate.net Furthermore, nitro-substituted indazoles themselves have shown interesting biological properties, including acting as inhibitors of nitric oxide synthase. drugbank.com
While extensive research exists for indazoles with one or two of these functional groups, detailed studies focusing specifically on the combined substitution pattern of this compound are not prominently featured in the available scientific literature. However, the collective knowledge on similarly substituted indazoles provides a strong foundation for predicting the chemical properties and potential biological relevance of this specific compound.
| Property | Influence of Substituent on Indazole Core |
| Aromaticity | The core indazole structure is inherently aromatic. Substituents can modulate the electron density but do not disrupt the overall aromatic character. |
| Tautomerism | The equilibrium between 1H- and 2H-tautomers is influenced by the electronic nature of the substituents. Electron-withdrawing groups can affect the acidity of the N-H proton, thereby shifting the equilibrium. |
| Reactivity | The combination of electron-donating (-OH) and electron-withdrawing (-F, -NO2) groups creates a complex reactivity profile, influencing the sites of electrophilic and nucleophilic attack. |
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-6-nitro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O3/c8-4-1-3(11(13)14)2-5-6(4)7(12)10-9-5/h1-2H,(H2,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNUYOOKDJAMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646212 | |
| Record name | 4-Fluoro-6-nitro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-04-7 | |
| Record name | 4-Fluoro-1,2-dihydro-6-nitro-3H-indazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-6-nitro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of Functionalized Indazoles
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Fluoro-3-hydroxy-6-nitroindazole, a combination of one- and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Positional Assignment
The ¹H and ¹³C NMR spectra provide the initial and most crucial data for positional assignment of atoms within the this compound molecule. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the indazole core.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydroxyl and amine groups. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom will significantly influence the chemical shifts of the aromatic protons, generally shifting them to a lower field (higher ppm). The coupling patterns (e.g., doublets, triplets) and coupling constants (J) would reveal the relative positions of the protons on the benzene (B151609) ring.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons attached to the fluorine, oxygen, and nitrogen atoms, as well as the carbon bearing the nitro group, would exhibit characteristic chemical shifts. For instance, the carbon atom directly bonded to the fluorine atom will show a large C-F coupling constant.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-5 | 7.5 - 8.5 | C-3 |
| H-7 | 7.0 - 8.0 | C-3a |
| NH (indazole) | 10.0 - 13.0 | C-4 |
| OH | 9.0 - 11.0 | C-5 |
| C-6 | ||
| C-7 | ||
| C-7a |
Note: The predicted values are based on the analysis of similar substituted indazole and nitroaniline compounds. Actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques for Connectivity and Regiochemistry
To unambiguously confirm the structure and regiochemistry of this compound, various 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. For instance, a cross-peak between H-5 and H-7 would confirm their spatial proximity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms, regardless of whether they are bonded. This can be useful in determining the preferred conformation of the molecule.
Solid-State NMR (e.g., CPMAS) for Crystalline Forms
Solid-state NMR (ssNMR), particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), is a valuable tool for studying the structure of crystalline forms of this compound. researchgate.net ssNMR can provide information about polymorphism, which is the ability of a compound to exist in different crystal structures. Different polymorphs can have distinct physical properties. The chemical shifts in a solid-state spectrum can differ from those in a solution-state spectrum due to intermolecular interactions and the fixed orientation of the molecule in the crystal lattice.
Nitrogen (¹⁴N, ¹⁵N) NMR for Tautomer Identification
Indazole derivatives can exist in different tautomeric forms. Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for identifying the predominant tautomer in solution or in the solid state. researchgate.netrsc.orgresearchgate.net The chemical shift of the nitrogen atoms is highly sensitive to their chemical environment and bonding. By comparing the experimental ¹⁵N NMR chemical shifts with theoretical calculations for different possible tautomers, the most stable tautomeric form of this compound can be determined.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.netresearchgate.net
The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands for the various functional groups:
O-H and N-H stretching: Broad bands in the region of 3200-3600 cm⁻¹ would correspond to the hydroxyl and amine groups.
C=C and C=N stretching: Bands in the 1400-1650 cm⁻¹ region would be indicative of the aromatic ring and the indazole core.
N-O stretching (nitro group): Strong, distinct bands around 1500-1560 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric) are characteristic of the nitro group.
C-F stretching: A strong absorption band in the 1000-1400 cm⁻¹ region would be due to the carbon-fluorine bond.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| O-H stretch | 3200 - 3600 |
| N-H stretch | 3100 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=C stretch (aromatic) | 1450 - 1600 |
| NO₂ stretch (asymmetric) | 1500 - 1560 |
| NO₂ stretch (symmetric) | 1335 - 1385 |
| C-F stretch | 1000 - 1400 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.govmiamioh.edu
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide valuable structural information. Common fragmentation pathways for such a molecule could include the loss of small neutral molecules such as NO₂, CO, and HCN. The fragmentation pattern can help to confirm the positions of the substituents on the indazole ring.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity |
| [M]⁺ | Molecular Ion |
| [M - NO₂]⁺ | Loss of a nitro group |
| [M - CO]⁺ | Loss of carbon monoxide |
| [M - HCN]⁺ | Loss of hydrogen cyanide |
X-ray Diffraction (XRD) for Single Crystal Structural Determination
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a novel compound like this compound, obtaining a suitable single crystal would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions.
The process involves irradiating a single crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For a substituted indazole like the title compound, XRD would precisely define the planar indazole ring system and the spatial orientation of the fluoro, hydroxyl, and nitro substituents. Key structural parameters that would be elucidated include the C-F, C-N, N-O, and O-H bond lengths, as well as the bond angles within and outside the bicyclic core. Furthermore, XRD reveals the crystal packing arrangement, highlighting intermolecular forces such as hydrogen bonding (e.g., involving the hydroxyl and nitro groups) and π-π stacking interactions between the aromatic rings, which govern the supramolecular architecture.
While a specific crystal structure for this compound is not available, data from related structures provide insight into the expected crystallographic parameters.
Table 1: Representative Crystallographic Data for a Substituted Heterocyclic Compound (Note: This data is for a representative complex heterocyclic compound and is intended to be illustrative of the parameters obtained from a single-crystal XRD experiment.)
| Parameter | Value |
| Empirical Formula | C₁₉H₁₇ClN₂ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 11.385(2) |
| b (Å) | 12.170(2) |
| c (Å) | 11.210(2) |
| V (ų) | 1553.2(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.321 |
Data is illustrative and based on a known structure to show typical XRD parameters. uniroma1.it
Advanced Surface Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy for Adsorption Studies)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for studying the adsorption of molecules like this compound onto a solid substrate.
In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.
For this compound, XPS would be expected to show distinct peaks for C 1s, N 1s, O 1s, and F 1s. The high-resolution spectra of each element would provide information about the different chemical states. For instance, the N 1s spectrum would be expected to show separate peaks for the nitro group (-NO₂) and the nitrogen atoms within the indazole ring. Similarly, the O 1s spectrum would distinguish between the oxygen atoms of the nitro group and the hydroxyl group. The F 1s spectrum is typically sharp and intense, providing a clear signature for the fluorine substituent. Chemical shifts in these binding energies upon adsorption to a surface can indicate the nature of the molecule-surface interaction.
Table 2: Expected Core-Level Binding Energies for this compound (Note: These are approximate binding energies based on typical values for similar functional groups and are for illustrative purposes.)
| Element (Core Level) | Functional Group | Expected Binding Energy (eV) |
| N 1s | Indazole Ring | ~400.0 - 401.5 |
| N 1s | Nitro Group (-NO₂) | ~405.0 - 407.0 |
| O 1s | Hydroxyl Group (-OH) | ~532.0 - 533.5 |
| O 1s | Nitro Group (-NO₂) | ~533.5 - 535.0 |
| F 1s | C-F | ~688.0 - 690.0 |
| C 1s | C-C, C-H | ~284.5 - 285.5 |
| C 1s | C-N, C-O | ~286.0 - 287.0 |
| C 1s | C-F | ~288.0 - 289.0 |
Electronic Spectroscopy: UV-Vis Spectroscopy for Binding Constant Determination
UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule and is widely used to investigate the binding of small molecules to macromolecules or other receptors. The absorption of UV or visible light by a molecule like this compound would be dominated by π-π* and n-π* transitions within the aromatic indazole system and the nitro group.
When this molecule binds to a target, such as a protein or DNA, changes in its electronic environment often lead to shifts in the absorption spectrum (either a bathochromic/red shift or a hypsochromic/blue shift) and/or changes in the molar absorptivity (hyperchromism or hypochromism). By systematically titrating a solution of the target with the indazole derivative and monitoring these spectral changes, a binding isotherm can be constructed. From this data, the binding constant (Kₐ), which quantifies the strength of the interaction, can be determined using various mathematical models, such as the Benesi-Hildebrand method for a 1:1 complex.
For instance, studies on other N-heterocycles have successfully used UV-Vis titration to determine binding constants for their interaction with various receptors. nih.gov The binding of this compound to a hypothetical receptor could be monitored by observing the change in absorbance at a specific wavelength corresponding to one of its electronic transitions.
Table 3: Illustrative UV-Vis Titration Data for Binding Constant Determination (Note: This is hypothetical data to illustrate the principle of determining a binding constant from UV-Vis spectroscopy.)
| Ligand Concentration (µM) | Absorbance at λ_max |
| 0 | 0.250 |
| 10 | 0.275 |
| 20 | 0.298 |
| 30 | 0.320 |
| 40 | 0.341 |
| 50 | 0.360 |
| 60 | 0.378 |
| 70 | 0.395 |
| 80 | 0.410 |
| 90 | 0.424 |
| 100 | 0.437 |
From such data, a plot of 1/(A-A₀) versus 1/[Ligand] would allow for the calculation of the binding constant.
Electrochemical Methods: Cyclic Voltammetry and Electron Spin Resonance (ESR) for Reduction Mechanisms
Electrochemical methods such as cyclic voltammetry (CV) are essential for probing the redox properties of molecules. For a nitroaromatic compound like this compound, CV is particularly useful for studying the mechanism of nitro group reduction. The reduction of a nitro group typically proceeds in a stepwise manner. In aprotic media, the first step is often a reversible one-electron reduction to form a nitro radical anion. This radical anion can be detected and characterized using Electron Spin Resonance (ESR) spectroscopy, which is specific for species with unpaired electrons.
In protic media, the reduction is more complex and often involves multiple electrons and protons, leading to the formation of nitroso, hydroxylamine, and ultimately amine functionalities. The CV of this compound would be expected to show a cathodic peak corresponding to the reduction of the nitro group. The potential at which this reduction occurs is influenced by the electronic nature of the other substituents on the indazole ring. The electron-withdrawing fluorine atom would likely make the reduction occur at a less negative potential compared to an unsubstituted nitroindazole.
Studies on related 5-nitroindazole (B105863) derivatives have shown that the nitro reduction process can be characterized by cyclic voltammetry, and the resulting nitro anion radicals can be studied by ESR. acs.org The electrochemical behavior is often pH-dependent, and the presence of acidic protons (like the hydroxyl group in the title compound) can lead to self-protonation phenomena, affecting the reduction pathway. acs.org
Table 4: Representative Electrochemical Data for a Nitroaromatic Compound (Note: This data is based on published findings for a related nitro-heterocycle and illustrates typical CV results.)
| Compound | Solvent/Electrolyte | Scan Rate (V/s) | E_pc (V) vs. Ag/AgCl | Mechanism |
| 5-Nitroindazole Derivative | DMSO / TBAP | 0.1 | -1.25 | One-electron reduction to nitro radical anion |
E_pc = cathodic peak potential. Data is illustrative based on analogous compounds. acs.orgresearchgate.net
The ESR spectrum of the electrochemically generated radical anion would provide information about the distribution of the unpaired electron spin density across the molecule through the analysis of hyperfine coupling constants with the nitrogen nuclei (of the indazole ring and the nitro group) and the various protons.
Computational Chemistry and Theoretical Investigations of 4 Fluoro 3 Hydroxy 6 Nitroindazole and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical investigations, providing detailed information about the fundamental characteristics of molecules.
Density Functional Theory (DFT) and Ab Initio Methods for Molecular Geometry, Electronic Structure, and Reactivity
Density Functional Theory (DFT) and ab initio methods are instrumental in predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). These calculations are crucial for understanding the molecule's stability and how it will interact with other molecules. For instance, DFT calculations, often using basis sets like 6-311G** or 6-31+G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. ustc.edu.cnrsc.org This information is foundational for understanding the molecule's shape and steric properties.
Furthermore, these computational methods provide insights into the reactivity of indazole derivatives. By analyzing the electronic properties, researchers can identify regions of the molecule that are more likely to participate in chemical reactions. nih.govpnrjournal.com For example, the calculation of electronic states helps in understanding the molecular properties of related fluorinated compounds. eurjchem.com
A study on various indazole derivatives utilized DFT with the GAUSSIAN 09 software package to analyze their structures and electronic properties. rsc.org Such studies often involve optimizing the molecular geometry to find the most stable conformation and then performing further calculations on this optimized structure. core.ac.uk The choice of the functional and basis set is critical for obtaining accurate results that correlate well with experimental data. core.ac.uk
Tautomeric Equilibria and Stability Analysis (e.g., 1H- vs. 2H-Indazole Forms)
Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-isomers, which differ in the position of a hydrogen atom on the pyrazole (B372694) ring. researchgate.netnih.gov The relative stability of these tautomers is a key factor in their chemical behavior and biological activity.
Computational studies, particularly DFT calculations, have shown that for the parent indazole and many of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. ustc.edu.cnnih.govbeilstein-journals.org This stability is attributed to its benzenoid character, in contrast to the quinonoid nature of the 2H form. beilstein-journals.org However, the energy difference can be influenced by substituents on the indazole ring and the surrounding solvent environment. ustc.edu.cn
For example, studies on 3-halogeno-indazoles have shown that the 1H-form remains more stable, and the energy barrier for tautomerization can be calculated. ustc.edu.cn In some specific cases, particularly with certain substitution patterns and in less polar solvents, the 2H-tautomer can be stabilized by intramolecular hydrogen bonds. nih.gov The formation of intermolecular hydrogen-bonded dimers can also play a significant role in stabilizing the 2H-form in solution. nih.gov Understanding these equilibria is crucial as different tautomers can exhibit distinct biological activities. acs.org
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Band Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov
A smaller HOMO-LUMO gap generally suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In the context of 4-fluoro-3-hydroxy-6-nitroindazole, the electron-withdrawing nitro group and the electron-donating hydroxyl and fluoro groups would significantly influence the energies of the frontier orbitals. The nitro group, in particular, tends to lower both the HOMO and LUMO energy levels. researchgate.net
DFT calculations are widely used to determine the HOMO and LUMO energies and the resulting energy gap for indazole derivatives. nih.gov For instance, a computational study on a series of indazole derivatives calculated the HOMO-LUMO gap to identify which compounds were better electron donors or acceptors. nih.gov This analysis is valuable for predicting how these molecules might interact with biological targets or participate in charge-transfer processes.
Table 1: Illustrative Frontier Molecular Orbital Data for Substituted Indazoles
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Indazole Derivative A | -6.348 | -1.428 | 4.920 |
| Indazole Derivative B | -5.277 | -2.605 | 2.671 |
| Indazole Derivative C | -6.882 | -2.454 | 4.427 |
This table presents hypothetical data for illustrative purposes, based on trends observed in computational studies of similar compounds. nih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, prone to nucleophilic attack). Green and yellow areas denote intermediate potential.
For this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atoms of the indazole ring. These regions would be the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential, making them susceptible to interaction with nucleophiles.
MEP analysis has been successfully applied to various heterocyclic compounds to understand their intermolecular interactions and reactivity patterns. nih.gov For substituted indazoles, the MEP surface can reveal how different functional groups alter the charge distribution and, consequently, the molecule's interaction profile.
Chemical Hardness and Softness Characterization
Chemical hardness (η) and softness (S) are concepts derived from DFT that provide further insight into the reactivity of a molecule. Hardness is a measure of a molecule's resistance to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive. nih.gov
These parameters can be calculated from the energies of the HOMO and LUMO orbitals using the following approximations:
Hardness (η) ≈ (ELUMO - EHOMO) / 2
Softness (S) = 1 / η
A higher value of hardness indicates greater stability and lower reactivity. nih.gov The characterization of chemical hardness and softness is useful for predicting the outcome of chemical reactions and for understanding the nature of interactions between molecules. For example, the "hard and soft acids and bases" (HSAB) principle suggests that hard acids prefer to react with hard bases, and soft acids with soft bases.
Molecular Modeling and Simulation Techniques
Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic view of molecular behavior. These methods can simulate the movement of molecules over time, providing insights into conformational changes, interactions with solvent, and binding to biological macromolecules.
In the context of drug design, molecular docking is a widely used simulation technique. It predicts the preferred orientation of a molecule when bound to a receptor, which is crucial for understanding its potential biological activity. rsc.orgnih.gov For a compound like this compound, docking studies could be employed to investigate its binding to specific enzyme targets, providing a rationale for its observed or potential pharmacological effects. These simulations often take into account the flexibility of both the ligand and the receptor to provide a more realistic model of the binding process.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of ligands, such as this compound, to a protein's active site.
Research on analogues, such as 3-chloro-6-nitro-1H-indazole derivatives, has utilized molecular docking to predict their binding conformations. tandfonline.com For instance, in studies targeting Leishmania infantum trypanothione (B104310) reductase (TryR), a crucial enzyme for the parasite's survival, docking simulations have been performed to understand how these inhibitors interact with the enzyme's active site. tandfonline.comnih.gov The process typically involves preparing the 3D structures of the ligands and the target protein, followed by running docking algorithms to generate various binding poses. These poses are then scored based on their predicted binding affinity.
The interactions observed in the docking of analogous nitroindazole derivatives often involve a network of hydrophobic and hydrophilic interactions. nih.gov For example, the nitro group, a common feature in this class of compounds, can form hydrogen bonds with amino acid residues in the active site. The indazole core often engages in van der Waals interactions and pi-stacking with aromatic residues. The specific substitutions on the indazole ring, such as the fluoro and hydroxyl groups in this compound, are expected to modulate these interactions, potentially leading to higher affinity and selectivity. The fluorine atom, with its high electronegativity, can form favorable electrostatic and halogen bond interactions, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.
In a representative docking study of a 3-chloro-6-nitro-1H-indazole derivative with Trypanothione Reductase, the following interactions were observed:
| Interacting Residue | Interaction Type |
| TYR198 | Hydrogen Bond |
| GLY199 | Hydrogen Bond |
| TRP21 | Pi-Stacking |
| MET115 | Hydrophobic |
| LEU18 | Hydrophobic |
This table is a representative example based on docking studies of analogous compounds.
Similarly, docking studies on other nitro-substituted heterocyclic compounds, such as nitroimidazoles and coumarin-sulfonamide-nitroindazolyl-triazole hybrids, have been crucial in identifying promising candidates for various diseases, including cancer and neurological disorders. nih.govaabu.edu.joelsevierpure.com These studies underscore the importance of molecular docking in the initial stages of drug discovery for predicting ligand-target interactions and guiding the synthesis of more potent analogues.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities.
For nitroindazole derivatives, MD simulations have been employed to assess the stability of the docked poses and to understand the structural dynamics of the ligand-protein complex in a simulated biological environment. tandfonline.com A typical MD simulation protocol involves placing the docked complex in a solvent box, adding ions to neutralize the system, and then subjecting it to energy minimization, heating, and equilibration, followed by a production run.
Analysis of the MD trajectory can provide valuable information, including:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein, which is crucial for binding affinity.
Solvent Accessible Surface Area (SASA): To evaluate changes in the solvent exposure of the ligand and protein upon binding.
These analyses help to refine the understanding of the ligand's binding mode and the key interactions that contribute to the stability of the complex.
Binding Free Energy Calculations (e.g., MM/GBSA, SAPT0)
To obtain a more quantitative estimate of the binding affinity, binding free energy calculations are often performed on the snapshots generated from MD simulations. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Symmetry-Adapted Perturbation Theory (SAPT) are commonly used.
The MM/GBSA method calculates the binding free energy by combining molecular mechanics energies with a continuum solvation model. nih.govfrontiersin.org The binding free energy (ΔG_bind) is calculated as:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Where the free energy of each species is estimated as:
G = E_MM + G_solv
E_MM includes the internal, electrostatic, and van der Waals energies. G_solv is the solvation free energy, which is composed of polar and nonpolar contributions. The polar part is calculated using the Generalized Born (GB) model, and the nonpolar part is estimated from the solvent-accessible surface area (SASA).
In studies of nitroindazole analogues, MM/GBSA calculations have been used to corroborate docking results and have shown good agreement with experimental findings. tandfonline.com For a complex of a 3-chloro-6-nitro-1H-indazole derivative with Trypanothione Reductase, the calculated binding energy was found to be significantly low, indicating high stability. nih.gov The analysis of individual energy components revealed that van der Waals and electrostatic energies were the main driving forces for binding. nih.gov
| Energy Component | Value (kcal/mol) |
| Van der Waals energy | -50.25 |
| Electrostatic energy | -25.78 |
| Polar solvation energy | +45.91 |
| Nonpolar solvation energy | -6.90 |
| Total Binding Free Energy | -37.02 |
This table presents representative MM/GBSA data for an analogous compound.
Symmetry-Adapted Perturbation Theory (SAPT) is a quantum mechanical method that provides a detailed decomposition of the interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals attraction). nih.govgithub.io The SAPT0 level of theory is a computationally efficient variant that is well-suited for studying large systems like protein-ligand complexes. rsc.orgq-chem.com SAPT calculations can offer a more accurate description of non-covalent interactions compared to classical force fields used in MM/GBSA. nih.gov This method can be particularly useful in understanding the role of specific functional groups, such as the fluorine atom in this compound, in mediating interactions with the protein target.
Mechanistic Insights from Theoretical Studies (e.g., Enzyme Inhibition Mechanisms)
Theoretical studies can provide crucial insights into the mechanism by which a compound inhibits an enzyme. For nitro-substituted and fluoro-substituted inhibitors, these studies can elucidate the electronic effects of these groups on the molecule's reactivity and its interaction with the enzyme's catalytic machinery.
Nitroindazoles are known to act as inhibitors of various enzymes, including nitric oxide synthase (NOS). wikipedia.orgnih.govdrugbank.com The mechanism of inhibition often involves the nitro group accepting electrons, which can be a key step in the catalytic cycle of the target enzyme or can lead to the formation of a tightly bound complex.
The presence of a fluorine atom can significantly influence the inhibitor's properties. nih.gov The high electronegativity of fluorine can alter the pKa of nearby functional groups, such as the hydroxyl group in this compound, which can affect its ionization state and hydrogen bonding capabilities within the enzyme's active site. Furthermore, fluorine substitution can lead to tighter binding through favorable electrostatic interactions. nih.gov In some cases, fluoro-substituted inhibitors can act as mechanism-based inactivators, where the enzyme processes the inhibitor, leading to the formation of a reactive species that covalently modifies the enzyme. researchgate.net
For this compound, theoretical studies could investigate potential inhibition mechanisms such as:
Competitive Inhibition: By binding to the active site and preventing the natural substrate from binding.
Non-competitive Inhibition: By binding to an allosteric site and inducing a conformational change that inactivates the enzyme.
Mechanism-based Inactivation: Where the inhibitor is chemically transformed by the enzyme into a reactive species that forms a covalent bond with an active site residue.
Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the reaction steps involved in enzyme catalysis and inhibition, providing detailed information about transition states and reaction energetics. These studies are essential for understanding the precise molecular events that lead to enzyme inhibition by compounds like this compound and for the design of next-generation inhibitors with improved potency and selectivity.
Exploration of Chemical Reactivity and Further Derivatization of Functionalized Indazoles
Reaction Pathways Involving the Fluorine Substituent on the Indazole Ring
The fluorine atom at the C4 position of the indazole ring is a site ripe for nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the C6 position, which is para to the fluorine. This substituent can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby facilitating the displacement of the fluoride (B91410) ion.
While specific studies on 4-fluoro-3-hydroxy-6-nitroindazole are not prevalent in the reviewed literature, the principles of SNAr are well-established for activated fluoroarenes. Analogous transformations on other heterocyclic systems underscore this potential. For instance, studies on 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione have shown that the halogen at position 4 is readily displaced by various nucleophiles, including amines, thiophenol, and sodium azide. researchgate.net It is therefore highly probable that the C4-fluorine of this compound could be substituted by a range of nucleophiles (e.g., alkoxides, thiolates, and amines) under appropriate basic conditions to yield novel 4-substituted indazole derivatives. The reaction would proceed via a two-step addition-elimination pathway, a fundamental process in organic chemistry. youtube.comyoutube.com
Synthetic Transformations of the Hydroxyl Group at Position 3 (e.g., Etherification, Esterification, Oxidation)
The hydroxyl group at the C3 position is a versatile handle for synthetic modification. Its reactivity is influenced by the tautomeric equilibrium between the 3-hydroxy-1H-indazole form and the 1H-indazol-3(2H)-one form.
Etherification and Esterification: The hydroxyl group can readily undergo etherification to form 3-alkoxyindazoles or esterification to yield 3-acyloxyindazoles. These are standard transformations for hydroxyl groups. Etherification can be accomplished under basic conditions using alkyl halides (Williamson ether synthesis), while esterification is typically achieved using acyl chlorides or anhydrides in the presence of a base, or directly with a carboxylic acid under acidic catalysis.
Oxidation: The oxidation of the 3-hydroxy group is another potential transformation. The reaction's feasibility and outcome are linked to the indazole's tautomeric nature. Oxidation of the 3-hydroxy form, which is analogous to a secondary alcohol, could potentially yield a 1,2-dicarbonyl species, though this might be unstable. More commonly, the indazol-3(2H)-one tautomer could influence the reaction. Methods for oxidizing hydroxyl groups, such as using nitroxyl (B88944) compounds like TEMPO in conjunction with a co-oxidant, are well-documented for converting alcohols to aldehydes or ketones and could be applicable here. google.comrsc.org
Reactivity of the Nitro Group at Position 6 (e.g., Reduction to Amine, Nucleophilic Aromatic Substitution)
The nitro group at C6 is a key functional group that significantly influences the molecule's electronic properties and provides a gateway to a variety of derivatives.
Reduction to Amine: The most prominent reaction of the 6-nitro group is its reduction to a 6-amino group. This transformation is crucial as it installs a versatile nucleophilic center on the indazole ring. The reduction can be achieved with high efficiency using several methods. A common and effective approach involves catalytic hydrogenation, where the 6-nitroindazole (B21905) derivative is treated with hydrogen gas over a palladium on carbon (Pd/C) catalyst. nih.gov Another method involves the use of indium metal in aqueous ethanolic ammonium (B1175870) chloride, which offers selective reduction of the nitro group while leaving other functional groups like esters and halides unaffected. researchgate.net
The resulting 6-aminoindazole is a valuable intermediate for further functionalization. chemicalbook.comtcichemicals.com For example, the amino group can undergo reductive amination with aldehydes or ketones in the presence of a mild reducing agent like sodium cyanoborohydride to form secondary or tertiary amines. nih.gov It can also be acylated using agents like acetic anhydride (B1165640) to produce the corresponding acetamide (B32628) derivatives. nih.gov These reactions allow for the systematic modification of the indazole scaffold, which is a common strategy in medicinal chemistry. rsc.org
| Starting Material | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| 6-Nitroindazole derivative | H2, Pd/C, Methanol | 6-Aminoindazole derivative | nih.gov |
| 6-Aminoindazole derivative | Aldehyde/Ketone, NaBH3CN | N-Alkyl-6-aminoindazole (Secondary Amine) | nih.gov |
| 6-Aminoindazole derivative | Acetic Anhydride, Base | 6-Acetamidoindazole | nih.gov |
| Aromatic Nitro Compound | Indium, NH4Cl, Ethanol/Water | Aromatic Amine | researchgate.net |
Nucleophilic Aromatic Substitution: While less common than reduction, the nitro group can, in highly activated systems, act as a leaving group in nucleophilic aromatic substitution reactions. However, its primary role in the context of this compound is to activate the C4 position toward nucleophilic attack.
Strategic Modification of the Indazole Heterocycle for Enhanced Properties
Beyond the functional groups on the benzene (B151609) ring, the indazole heterocycle itself offers sites for strategic modification, primarily at the N1 and N2 positions of the pyrazole (B372694) ring. Direct N-alkylation or N-arylation is a fundamental strategy to modulate the compound's physicochemical properties. researchgate.net
The regioselectivity of these N-functionalization reactions is a critical consideration. beilstein-journals.org For instance, the methylation of 6-nitroindazole derivatives with iodomethane (B122720) and potassium carbonate in DMF typically yields a mixture of N1- and N2-alkylated isomers, with the N1 product often being the major isomer. nih.gov The choice of reaction conditions can be tuned to favor one isomer over the other, providing access to distinct chemical entities. beilstein-journals.orgnih.gov The ability to selectively functionalize the nitrogen atoms is crucial for exploring structure-activity relationships. Furthermore, advanced methods like transition-metal-catalyzed C-H functionalization are emerging as powerful tools for directly modifying the indazole core, offering efficient routes to novel analogues. chim.it
Impact of Substituents on Regioselectivity and Reaction Yields
The substituents on the indazole ring exert a profound influence on the regioselectivity and yield of subsequent reactions. The interplay of their electronic and steric effects governs the reactivity of the entire molecule.
The 4-fluoro and 6-nitro groups are both strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring system. This has several consequences:
It increases the acidity of the N-H proton of the pyrazole ring, making deprotonation easier.
It activates the ring towards nucleophilic attack, as discussed for the SNAr reaction at C4.
It deactivates the ring towards electrophilic substitution.
In N-alkylation reactions, the electronic nature of the indazole is a key determinant of regioselectivity. Research has shown that for electron-deficient indazoles, specific conditions can lead to high selectivity. beilstein-journals.orgnih.gov For example, using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for indazoles bearing electron-withdrawing groups. beilstein-journals.orgnih.gov This selectivity is sometimes rationalized by a proposed chelation mechanism where the cation of the base coordinates between the N2 nitrogen and a nearby atom, such as the oxygen of a C3 substituent, thus directing the alkylating agent to the N1 position. nih.gov Conversely, other conditions might favor the N2 isomer. The ability to control this selectivity is paramount for the rational design of specific indazole derivatives. beilstein-journals.org
| Indazole Type | Conditions | Major Product | Postulated Rationale | Reference |
|---|---|---|---|---|
| Electron-deficient (e.g., bromo, carboxylate substituents) | NaH, Alkyl Halide, THF | N1-isomer | Coordination of Na+ between N2 and C3 substituent. | beilstein-journals.orgnih.gov |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs2CO3, Alkyl Halide, DMF | N1-isomer | Chelation mechanism involving cesium. | nih.gov |
| Methyl 5-bromo-1H-indazole-3-carboxylate | K2CO3, Methyl Iodide, DMF | Mixture of N1 and N2 isomers | Low regioselectivity under these conditions. | beilstein-journals.org |
The hydroxyl group at C3 also plays a significant role. Its ability to deprotonate or act as a hydrogen bond donor can influence the reaction environment and the stability of intermediates, further steering the course of a reaction.
Academic Research on this compound Remains Undocumented in Publicly Available Literature
Despite extensive investigation into the biological significance of the broader indazole derivative class of compounds, a thorough search of academic and scientific literature has yielded no specific research focused on the chemical compound This compound . Consequently, an article detailing its specific biological relevance as per the requested outline cannot be generated at this time.
While the indazole scaffold is a prominent feature in a multitude of compounds with diverse biological activities, including enzyme and receptor modulation and antimicrobial potential, research pinpointing the effects of the unique combination of fluoro, hydroxy, and nitro substitutions at the 4, 3, and 6 positions of the indazole ring, respectively, is not presently available in the public domain.
General research into related indazole derivatives has shown a wide range of biological activities:
Kinase Inhibition: Various indazole derivatives have been synthesized and evaluated as inhibitors of several kinases, including Akt, MAPK1, and VEGFR-2, which are crucial in cell signaling pathways related to cancer. nih.govrsc.orgnih.gov For instance, studies have identified certain 1H-indazole derivatives as potent inhibitors of the PI3K/AKT/mTOR signaling pathway. nih.gov Others have been designed as VEGFR-2 kinase inhibitors with anti-angiogenic properties. nih.govresearchgate.netscilit.com
Nitric Oxide Synthase (NOS) Inhibition: The indazole structure is a key component in the design of nitric oxide synthase inhibitors. nih.govresearchgate.net Research has explored how substitutions, such as fluorination or the presence of a nitro group, can influence the inhibitory potency and selectivity for different NOS isoforms. nih.govnih.govsigmaaldrich.com For example, fluorination of the aromatic ring in some indazoles has been shown to increase inhibitory potency and selectivity for inducible NOS (iNOS). nih.govresearchgate.net
Indoleamine 2,3-Dioxygenase 1 (IDO1) Modulation: Indazole-containing compounds have also been investigated as modulators of IDO1, an enzyme involved in immune tolerance. nih.govacs.orgd-nb.info The indazole scaffold is recognized as a potential heme-binding motif, which is crucial for the inhibition of this enzyme. nih.govacs.org
Other Enzyme Inhibition: Research has also been conducted on the inhibitory effects of indazole derivatives on other enzymes, such as lactoperoxidase (LPO), which possesses antimicrobial properties. nih.gov
Antimicrobial and Antiparasitic Potential: The indazole nucleus is a significant scaffold in the development of antimicrobial and antiparasitic agents. mdpi.comingentaconnect.comorientjchem.org Numerous studies have reported the synthesis and evaluation of indazole derivatives against various bacterial, fungal, and parasitic strains. mdpi.comnih.govresearchgate.netpsu.eduresearchgate.net
Structure-Activity Relationship (SAR) Studies: SAR studies are a common theme in the research of indazole derivatives, aiming to understand how different chemical modifications to the indazole core affect their biological activity. nih.govresearchgate.netnih.govelsevierpure.comresearchgate.net These studies are essential for the rational design of more potent and selective agents.
However, it is critical to reiterate that none of the retrieved and reviewed scientific literature specifically names or investigates the compound This compound . The findings mentioned above pertain to the broader class of indazole derivatives and cannot be directly attributed to this specific, unresearched molecule. Without dedicated studies, any claims regarding its biological activity would be purely speculative.
Further experimental research is required to determine the biological relevance and potential therapeutic applications of This compound .
Academic Research into the Biological Relevance of Indazole Derivatives Excluding Clinical Applications
Research on Antimicrobial and Antiparasitic Potential
Mechanistic Studies on Microbial Inhibition
While specific studies on 4-Fluoro-3-hydroxy-6-nitroindazole's antimicrobial mechanisms are not extensively detailed in publicly available research, the broader classes of nitroindazoles and fluoroindazoles have been subjects of investigation.
Nitroaromatic compounds, including nitroindazoles, are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamino derivatives. These reactive species can induce cellular damage through various pathways, including oxidative stress and covalent modification of essential biomolecules like proteins and DNA. researchgate.net For instance, some nitroimidazole compounds are believed to liberate free radicals that can damage and kill bacteria. researchgate.net
The presence of a nitro group, as seen in this compound, is crucial for this activity. Studies on other nitro-containing heterocyclic compounds have demonstrated that their electrochemical properties are key to their biological action. researchgate.net Furthermore, research on 3-chloro-6-nitro-1H-indazole derivatives has shown their potential as antileishmanial agents, with their inhibitory potency being species-dependent. nih.gov
The fluorine atom at the 4-position can also influence antimicrobial activity. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability, which could lead to better target engagement within the microbial cell.
Fundamental Studies on Anti-inflammatory Pathways and Mechanisms
The indazole scaffold is a well-established framework for the development of anti-inflammatory agents. nih.govnih.gov Research has shown that indazole derivatives can exert their anti-inflammatory effects through multiple mechanisms. nih.govnih.gov A key pathway involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation. nih.govnih.govresearchgate.net
Studies on various indazole derivatives have demonstrated their ability to inhibit COX-2 in a concentration-dependent manner. nih.govnih.gov For example, in one study, the IC₅₀ values for different indazoles to inhibit COX-2 ranged from 12.32 to 23.42 μM. nih.gov The inhibition of COX-2 prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Beyond COX-2, indazole derivatives have been shown to modulate other critical components of the inflammatory cascade. nih.govnih.gov This includes the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govnih.gov Furthermore, these compounds can act as free radical scavengers, mitigating the oxidative stress that is often associated with chronic inflammation. nih.govnih.gov
The 6-nitro group in this compound is of particular interest in this context. Research on nitroindazole derivatives has highlighted their role as inhibitors of nitric oxide synthase (NOS), another important enzyme in the inflammatory process. nih.gov Both the constitutive and inducible forms of NOS can be inhibited by nitroindazoles. nih.gov For the inducible NOS, IC₅₀ values for indazole, 5-nitroindazole (B105863), 6-nitroindazole (B21905), and 7-nitroindazole (B13768) were found to be 470, 240, 56, and 20 μM, respectively. nih.gov This inhibition is thought to occur through the interaction of the indazole with the heme-iron center of the enzyme, preventing the binding of oxygen. nih.gov
| Compound | IC₅₀ (μM) | Reference |
|---|---|---|
| Indazole | 470 | nih.gov |
| 5-Nitroindazole | 240 | nih.gov |
| 6-Nitroindazole | 56 | nih.gov |
| 7-Nitroindazole | 20 | nih.gov |
Materials Science Applications: Corrosion Inhibition Mechanisms and Adsorption Science
Indazole derivatives have emerged as effective corrosion inhibitors for various metals and alloys in acidic environments. research-nexus.netacs.orgnih.govacs.org Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. acs.orgnih.gov This adsorption is facilitated by the presence of heteroatoms (like nitrogen in the indazole ring) with lone pairs of electrons and the π-electrons of the aromatic system, which can interact with the vacant d-orbitals of the metal. nih.gov
The adsorption process can be described by various isotherms, with the Langmuir adsorption isotherm often being a suitable model, suggesting the formation of a monolayer on the metal surface. research-nexus.netacs.orgnih.gov The nature of this adsorption can be a combination of physical adsorption (physisorption), involving electrostatic interactions, and chemical adsorption (chemisorption), which involves the formation of coordinate or covalent bonds between the inhibitor molecule and the metal surface. acs.orgacs.org The values of the standard free energy of adsorption (ΔG°ads) can provide insight into the mechanism; values around -20 kJ/mol are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. nih.gov
For instance, studies on 2-methyl-6-nitro-2H-indazole and 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole as corrosion inhibitors for C38 steel in 1 M HCl demonstrated high inhibition efficiencies of 96.49% and 94.73%, respectively, at a concentration of 10⁻³ M. research-nexus.net However, the efficiency of these compounds was observed to decrease at higher temperatures. research-nexus.netnih.gov
The functional groups on the indazole ring play a significant role in the adsorption process. The nitro group in this compound, being an electron-withdrawing group, can influence the electron density of the molecule, thereby affecting its interaction with the metal surface. The hydroxyl and fluoro groups can also participate in the adsorption process through the formation of additional coordination bonds with the metal.
| Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 2-methyl-6-nitro-2H-indazole | 10⁻³ | 96.49 | research-nexus.net |
| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole | 10⁻³ | 94.73 | research-nexus.net |
Indazole Scaffold as a Bioisostere in Rational Molecular Design
In rational molecular design, the concept of bioisosterism is a powerful tool. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The indazole scaffold is considered a "privileged scaffold" and is often used as a bioisostere for other aromatic systems, most notably indole (B1671886) and phenol (B47542), in drug discovery. pharmablock.compharmablock.com
Compared to indole, indazole possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, while retaining a similar NH group that can serve as a hydrogen bond donor. pharmablock.com This can lead to improved affinity and selectivity for a biological target. pharmablock.com
When used as a bioisostere for phenol, the indazole ring offers several advantages. Heterocyclic bioisosteres of phenol, including indazole, tend to be more lipophilic and less susceptible to phase I and II metabolism, which can improve the pharmacokinetic profile of a drug candidate. pharmablock.compharmablock.com
The indazole core is a key component in numerous kinase inhibitors, where it forms crucial interactions with the hinge region of the kinase domain. pharmablock.com The ability of the indazole scaffold to be readily modified with various functional groups, as seen in this compound, allows for fine-tuning of its electronic and steric properties to optimize interactions with a specific biological target. This makes the indazole scaffold a valuable building block in fragment-based drug discovery (FBDD) and scaffold hopping exercises. pharmablock.compharmablock.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluoro-3-hydroxy-6-nitroindazole, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step nitro-functionalization and fluorination. For example, a nitro group can be introduced via nitration of a fluorinated indazole precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Fluorination may employ HF-pyridine or KF in polar aprotic solvents like DMF. Optimizing stoichiometry, temperature, and catalysts (e.g., CuI for halogen exchange) is critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield. Reaction monitoring with TLC or HPLC ensures intermediate stability .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns fluorine-coupled proton splitting (e.g., aromatic protons near F) and nitro/hydroxy group positions.
- FT-IR : Confirms nitro (1520–1350 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches.
- HRMS : Validates molecular formula (C₇H₄FN₃O₃).
- X-ray crystallography : Resolves spatial arrangement of substituents, critical for SAR studies .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adhere to hazard codes (e.g., H302: harmful if swallowed; H315: skin irritation). Key precautions include:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound derivatives?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified nitro/fluoro positions or hydroxy group replacements (e.g., methoxy, acetyloxy).
- Biological assays : Test inhibition of kinases (e.g., PKA, CDK) or receptors (e.g., mGluR5) using enzyme-linked assays or cell-based models (IC₅₀ determination).
- Computational docking : Map interactions with binding pockets (e.g., hydrogen bonding with nitro/fluoro groups) using tools like AutoDock .
Q. What experimental strategies can resolve contradictions in biological activity data observed across studies involving this compound?
- Methodological Answer :
- Dose-response normalization : Standardize assay conditions (e.g., cell line, incubation time) to minimize variability.
- Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding factors (e.g., solvent effects, purity >95%) .
Q. How can computational modeling predict the binding interactions of this compound with target enzymes like kinases or receptors?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-enzyme complexes (e.g., PKA) to assess stability of nitro/fluoro interactions.
- QM/MM calculations : Quantify electronic effects of fluorine on binding affinity.
- Pharmacophore modeling : Identify essential features (e.g., nitro as H-bond acceptor) for virtual screening .
Q. What methodologies are employed to assess the metabolic stability and in vivo pharmacokinetics of this compound?
- Methodological Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t½) via LC-MS.
- Plasma protein binding : Use equilibrium dialysis to determine free fraction.
- In vivo PK : Administer IV/PO in rodent models; collect plasma samples for bioavailability (AUC) and clearance (CL) analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
